molecular formula C19H16FN5S B2734996 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-17-7

3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2734996
CAS No.: 863458-17-7
M. Wt: 365.43
InChI Key: MJFPXDDXOTZJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This scaffold is substituted at the 3-position with a 4-fluorobenzyl group and at the 7-position with a (3-methylbenzyl)thio moiety. The 7-thio substitution is critical for modulating biological activity, as seen in structurally related NADPH oxidase inhibitors (e.g., VAS2870) and adenosine receptor antagonists .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-13-3-2-4-15(9-13)11-26-19-17-18(21-12-22-19)25(24-23-17)10-14-5-7-16(20)8-6-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFPXDDXOTZJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.

    Fusion with Pyrimidine: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.

    Introduction of Substituents: The 4-fluorobenzyl and 3-methylbenzylthio groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 3-methylbenzylthio group.

    Reduction: Reduction reactions can occur at the triazole ring, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Some derivatives have shown efficacy against various viruses, including influenza and HIV. The structural modifications in compounds like 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine may enhance their antiviral properties by improving binding affinity to viral proteins or host cell receptors .
  • Anticancer Potential : Triazolopyrimidine compounds have been evaluated for their ability to inhibit cancer cell proliferation. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, some derivatives have been identified as potent inhibitors of USP28, an enzyme implicated in cancer progression .

Synthesis and Derivative Development

The synthesis of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions starting from simpler precursors. Recent studies have focused on optimizing reaction conditions to improve yield and purity of the compound .

Case Studies

  • Antiviral Studies : A study evaluating various triazolopyrimidine derivatives found that modifications at the 7-position significantly impacted antiviral activity against influenza virus. The compound exhibited promising results in vitro, suggesting it could serve as a lead compound for further development .
  • Anticancer Research : Another investigation into the anticancer properties of triazolopyrimidine derivatives revealed that certain structural variations led to enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of EGFR activation, highlighting the therapeutic potential of these compounds in oncology .

Comparative Analysis of Related Compounds

To better understand the unique properties of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, a comparison with similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidineChlorine substitutionPotentially altered reactivity; moderate antiviral activity
7-((phenethyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidinePhenethyl groupEnhanced lipophilicity; varied enzyme inhibition
7-((methylbenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidineMethylbenzyl groupImproved membrane permeability; notable anticancer effects

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of lysine-specific demethylase 1 (LSD1), leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,5-d]pyrimidine scaffold is versatile, with substitutions at the 3- and 7-positions dictating biological activity. Below is a comparative analysis of key analogs:

Structural Analogues and Their Activities

Compound Name 3-Position Substituent 7-Position Substituent Biological Activity/Target Key Data References
Target Compound 4-Fluorobenzyl (3-Methylbenzyl)thio Not explicitly reported (inferred NADPH oxidase inhibition) Molecular weight: ~392 (calculated via HR-MS)
VAS2870 Benzyl 2-Benzoxazolylthio NADPH oxidase inhibition (NOX1/2/4/5) NMR: δ 5.90 (s, CH₂), 7.3–7.4 (m, aromatic)
VAS3947 Benzyl 2-Oxazolylthio Improved water solubility vs. VAS2870 HR-MS: [M+H]+ 311; Solubility in aqueous buffers
BIIB014 (V2006) 4-Amino-3-methylbenzyl 2-Furyl Adenosine receptor antagonist (A₂A) Clinical candidate for Parkinson’s disease
Compound 7h () Cyclopentane-triol Propylthio Antiplatelet activity (IC₅₀ ~1.2 μM) Melting point: 175–180°C; NMR confirmed
3-(4-Morpholinyl) Derivative () 4-Fluorobenzyl 4-Morpholinyl Not reported (structural analog) Molecular weight: 314.32; CAS 686301-42-8

Key Observations

Substitution at 7-Position: Thioether groups (e.g., benzoxazolylthio, oxazolylthio) enhance NADPH oxidase inhibition (e.g., VAS2870, VAS3947) . The target compound’s (3-methylbenzyl)thio group may similarly target NOX isoforms. Propylthio or furyl substitutions correlate with antiplatelet or adenosine receptor antagonism, respectively .

3-Position Modifications: Fluorinated benzyl groups (e.g., 4-fluorobenzyl) improve metabolic stability and membrane permeability compared to non-fluorinated analogs . Bulky substituents (e.g., cyclopentane-triol in 7h) reduce cytotoxicity while retaining activity .

Physicochemical Properties :

  • The target compound’s molecular weight (calculated ~392) is higher than VAS3947 (311) but comparable to BIIB014, suggesting moderate bioavailability .
  • Melting points for analogs range widely (60–180°C), influenced by substituent polarity and crystallinity .

Toxicity and Selectivity

  • 3-Alkyl/aryl triazolo[4,5-d]pyrimidines exhibit low toxicity in vitro, attributed to reduced off-target interactions .
  • VAS2870 derivatives show isoform selectivity (NOX1/4 > NOX2), while adenosine receptor antagonists like BIIB014 demonstrate high A₂A receptor specificity .

Biological Activity

The compound 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN5SC_{17}H_{16}FN_5S, with a molecular weight of approximately 355.37 g/mol. The compound features a triazolopyrimidine core with specific substitutions that may influence its biological properties.

Property Value
Molecular FormulaC₁₇H₁₆F N₅S
Molecular Weight355.37 g/mol
Purity≥ 95%

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiviral Activity : Similar compounds within the triazolopyrimidine class have demonstrated antiviral properties against various viruses. For instance, derivatives have shown efficacy against Chikungunya virus (CHIKV) with effective concentration (EC50) values ranging from 38 μM to over 200 μM in different studies .
  • Anticancer Properties : Research has indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values as low as 3.91 μM against MCF-7 breast cancer cells, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine compounds is closely related to their structural modifications. Key factors influencing activity include:

  • Substituent Effects : The presence of fluorine and thioether groups in the structure can enhance lipophilicity and receptor binding affinity.
  • Ring Modifications : Variations in the triazole and pyrimidine rings can lead to significant differences in biological response.

Case Studies

  • Antiviral Activity Against CHIKV :
    • A study evaluated several triazolopyrimidine derivatives for their antiviral activity against CHIKV. Compound 14e showed the best activity with an EC50 of 38 μM and low cytotoxicity (CC50 > 300 μg/ml) against MCF-7 cells .
  • Cytotoxicity Assessment :
    • In vitro tests demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, compound 14k displayed moderate cytotoxicity with IC50 values ranging from 81 to 147 μM against breast cancer cell lines .

The mechanisms through which these compounds exert their biological effects may involve:

  • Enzyme Inhibition : Triazolopyrimidines may act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific cellular receptors could lead to altered signaling pathways associated with cell growth and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.